Tolterodine

Descripción general

Descripción

La tolterodina es un antagonista del receptor muscarínico utilizado principalmente para tratar la vejiga hiperactiva con síntomas de frecuencia urinaria, urgencia e incontinencia . Se comercializa bajo varios nombres comerciales, incluyendo Detrol y Detrusitol . La tolterodina funciona bloqueando los receptores muscarínicos en la vejiga, lo que reduce las contracciones de la vejiga y alivia los síntomas de la vejiga hiperactiva .

Métodos De Preparación

La tolterodina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción del ácido 3-fenil-3-(2-hidroxi-5-metilfenil)propanoico con diisopropilamina . Esta reacción generalmente ocurre bajo condiciones controladas para garantizar una alta pureza enantiomérica . Los métodos de producción industrial a menudo involucran el uso de técnicas avanzadas como la separación de fases de coacervación para preparar proniosomas de tartrato de tolterodina . Estos métodos están diseñados para optimizar el perfil de liberación y la estabilidad del fármaco .

Análisis De Reacciones Químicas

La tolterodina experimenta varios tipos de reacciones químicas, incluida la oxidación y la N-desalquilación . La principal vía oxidativa implica la hidroxilación de la tolterodina para formar 5-hidroximetiltolterodina, catalizada por la enzima CYP2D6 . Otra reacción significativa es la N-desalquilación, que produce tolterodina N-desalquilada y 5-hidroximetiltolterodina N-desalquilada, catalizada por CYP3A . Los principales productos formados a partir de estas reacciones son el ácido tolterodina y sus derivados N-desalquilados .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Overactive Bladder (OAB)

Tolterodine is primarily indicated for treating OAB characterized by symptoms such as urinary urgency, frequency, and urge incontinence. Clinical trials have demonstrated its efficacy compared to other antimuscarinic agents like oxybutynin.

- Efficacy Studies : In a multicenter trial involving 1,120 patients, this compound (2 mg twice daily) significantly reduced the number of micturitions per 24 hours compared to placebo and was well-tolerated with fewer side effects like dry mouth compared to oxybutynin .

- Long-term Use : A 12-week study indicated that this compound maintained its efficacy over time without significant adverse effects, making it suitable for long-term management of OAB .

Pharmacological Insights

2. Metabolism and Biomarker Research

Recent studies have investigated this compound's metabolism through cytochrome P450 enzymes, particularly CYP3A4. Understanding its metabolic pathways can lead to novel applications in pharmacokinetics and drug interaction studies.

- CYP3A4 Activity Assessment : Research has shown that this compound can be utilized to assess CYP3A4 activity through the production of metabolites like acetone in breath tests. This non-invasive method could revolutionize how drug metabolism is monitored in clinical settings .

Safety and Tolerability

3. Safety Profile

This compound has been found to have a favorable safety profile compared to other antimuscarinics. Adverse events reported include dry mouth and constipation, but these are generally less frequent than those associated with oxybutynin .

- Pediatric Studies : In pediatric populations, this compound was associated with serious adverse events such as urinary tract infections; however, these were not deemed directly related to the medication itself .

Case Studies

4. Notable Clinical Trials

Several key studies have provided insights into this compound's effectiveness:

- REMOTE Trial : This innovative web-based trial evaluated this compound's efficacy in a large cohort. Results indicated a significant reduction in micturitions per day when compared to placebo, reinforcing its clinical utility in managing OAB .

- Comparative Studies : In head-to-head comparisons with oxybutynin, this compound showed similar efficacy but better tolerability profiles, making it a preferred choice for many patients .

Summary of Findings

| Application | Key Findings |

|---|---|

| Treatment of OAB | Significant reduction in urinary frequency and urgency compared to placebo |

| Pharmacological Insights | Potential use as a biomarker for CYP3A4 activity through breath analysis |

| Safety Profile | Generally well-tolerated; fewer side effects than oxybutynin |

| Pediatric Use | Serious adverse events noted but not conclusively linked to this compound |

Mecanismo De Acción

La tolterodina actúa como un antagonista competitivo de los receptores muscarínicos, específicamente los subtipos M2 y M3 . Al bloquear estos receptores, la tolterodina inhibe la acción de la acetilcolina, un neurotransmisor responsable de las contracciones de la vejiga . Esto conduce a una reducción en la actividad del músculo de la vejiga, lo que alivia los síntomas de la vejiga hiperactiva . Los principales objetivos moleculares de la tolterodina son los receptores muscarínicos en la vejiga, y sus efectos están mediados por la inhibición de las vías de señalización colinérgica .

Comparación Con Compuestos Similares

La tolterodina se compara a menudo con otros fármacos antimuscarínicos utilizados para tratar la vejiga hiperactiva, como la oxibutinina, la solifenacina y el trospio . Si bien todos estos compuestos comparten un mecanismo de acción similar, la tolterodina es conocida por su mejor tolerabilidad y menos efectos secundarios en comparación con la oxibutinina . La solifenacina y el trospio también tienen una eficacia similar, pero el perfil farmacocinético único de la tolterodina, incluida su alta especificidad para los receptores muscarínicos, la distingue . Esta especificidad da como resultado menos efectos adversos, lo que convierte a la tolterodina en una opción preferida para muchos pacientes .

Actividad Biológica

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB). Its biological activity is characterized by its selective action on muscarinic receptors in the urinary tract, leading to decreased bladder contractions and increased bladder capacity. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes. This antagonism inhibits the contraction of the detrusor muscle in the bladder, which is responsible for urination. The primary effects include:

- Decreased Detrusor Pressure : this compound reduces pressure during bladder contractions, facilitating improved bladder storage.

- Increased Residual Urine Volume : Patients may experience incomplete bladder emptying due to reduced contractility.

The drug is metabolized in the liver to form an active metabolite, 5-hydroxymethyl this compound, which also exhibits antimuscarinic properties and contributes to the overall therapeutic effect .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Well-absorbed after oral administration with a peak plasma concentration typically reached within 3 to 6 hours.

- Distribution : High volume of distribution (approximately 113 L) and significant protein binding (around 96.3%).

- Metabolism : Primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites including the active 5-hydroxymethyl derivative.

- Excretion : Approximately 77% of administered radioactivity is recovered in urine, with a half-life varying based on metabolic status (extensive vs. poor metabolizers) .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in managing OAB symptoms. Key findings include:

- Improvement in Micturition Frequency : In a randomized controlled trial involving 854 patients, this compound significantly reduced urinary urge incontinence episodes compared to placebo (p < 0.0001) and improved patient-reported outcomes regarding bladder condition .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of anticholinergic side effects compared to other treatments like oxybutynin. Common adverse effects include dry mouth and constipation but are less frequent than those observed with alternative therapies .

Case Studies

- Pediatric Efficacy : A study involving children with detrusor overactivity reported that only 2% experienced significant side effects while using this compound, compared to 69% with belladonna mixtures .

- Cognitive Effects : In trials assessing cognitive function among children treated with this compound, no significant negative impacts on memory or attention were observed, suggesting a favorable safety profile regarding cognitive side effects .

Propiedades

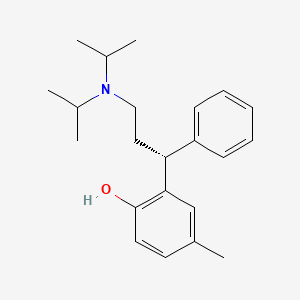

IUPAC Name |

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJQPCLVADCPB-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023687 | |

| Record name | (R)-(+)-Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.34e-03 g/L | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors. This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder. | |

| Record name | Tolterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

124937-51-5 | |

| Record name | Tolterodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolterodine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(+)-Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.